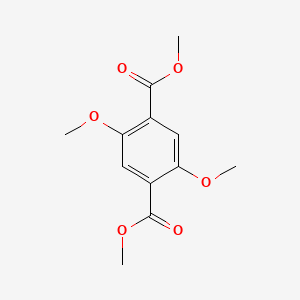
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate
Descripción general
Descripción
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate is a synthetic organic compound with the molecular formula C18H26N4O2 and a molecular weight of 330.43 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate typically involves the reaction of 3-aminoquinoline with tert-butyl (4-aminobutyl)carbamate. One common method includes the use of triethylamine in dichloromethane at 0°C, followed by refluxing overnight . The crude product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar laboratory procedures with scale-up modifications to accommodate larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halides and other electrophiles.
Oxidation and Reduction: Though less common, these reactions can modify the quinoline ring or the amino groups.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Dichloromethane: A solvent for many reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Chemical Research: Employed in the study of quinoline derivatives and their chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-((3-amino-2-chloroquinolin-4-yl)amino)butyl)carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Uniqueness
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which can confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-[4-[(3-aminoquinolin-4-yl)amino]butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)21-11-7-6-10-20-16-13-8-4-5-9-15(13)22-12-14(16)19/h4-5,8-9,12H,6-7,10-11,19H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLMGHVQXLTAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1=C(C=NC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3251547.png)
![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)







![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B3251589.png)

![1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene](/img/structure/B3251601.png)

![(3Z)-3-[(1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B3251622.png)
